4-(Undecyloxy)benzoic acid

Liquid Crystal Displays Thermotropic Mesogens Phase Transition Engineering

4-(Undecyloxy)benzoic acid (CAS 15872-44-3) is a p-alkoxybenzoic acid derivative classified as a thermotropic calamitic (rod-like) mesogen, characterized by a rigid aromatic core functionalized with an 11-carbon (undecyloxy) terminal alkyl chain. It exists as a white crystalline powder at room temperature and exhibits enantiotropic liquid crystalline behavior, transitioning through smectic and nematic phases upon heating.

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
CAS No. 15872-44-3
Cat. No. B100292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Undecyloxy)benzoic acid
CAS15872-44-3
Molecular FormulaC18H28O3
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20)
InChIKeyNEJZHJHZOUISSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Undecyloxy)benzoic acid (CAS 15872-44-3): Core Identifiers, Liquid Crystalline Classification, and Procurement-Relevant Baselines


4-(Undecyloxy)benzoic acid (CAS 15872-44-3) is a p-alkoxybenzoic acid derivative classified as a thermotropic calamitic (rod-like) mesogen, characterized by a rigid aromatic core functionalized with an 11-carbon (undecyloxy) terminal alkyl chain [1]. It exists as a white crystalline powder at room temperature and exhibits enantiotropic liquid crystalline behavior, transitioning through smectic and nematic phases upon heating. The compound is a foundational building block in the design of hydrogen-bonded liquid crystal complexes and side-chain liquid crystalline polymers, owing to its carboxylic acid head group which facilitates supramolecular assembly [2]. Procurement for research and industrial applications typically involves specifications of ≥98% purity, with key transition temperatures defining its operational mesomorphic range .

Why 4-(Undecyloxy)benzoic acid Cannot Be Interchanged with Other Alkoxybenzoic Acid Homologs in Research and Industrial Applications


Within the homologous series of 4-n-alkoxybenzoic acids, the length of the terminal alkyl chain is not a trivial variable but a critical determinant of mesomorphic behavior, electronic properties, and thermodynamic stability. Substituting 4-(Undecyloxy)benzoic acid with its decyloxy (C10) or dodecyloxy (C12) analogs results in quantifiable shifts in phase transition temperatures, dipole moments, and solvatochromic responses [1]. These differences directly impact the operational temperature windows of liquid crystal devices, the solubility and alignment characteristics in polymer composites, and the overall performance of supramolecular complexes. Therefore, generic substitution without rigorous experimental validation risks deviating from established phase diagrams, compromising device performance, and introducing uncharacterized thermodynamic behavior [2].

Quantitative Differentiation of 4-(Undecyloxy)benzoic acid: Evidence-Based Comparisons Against Key Analogs


Elevated Nematic-Isotropic Clearing Point (T_NI) Relative to C10 Homolog Defines a Broader High-Temperature Operational Window

4-(Undecyloxy)benzoic acid (C11) exhibits a higher nematic-to-isotropic clearing point (T_NI) compared to its shorter-chain homolog, 4-(decyloxy)benzoic acid (C10). This shift directly influences the upper temperature limit of the nematic phase, which is critical for applications requiring a stable nematic state at elevated temperatures . The T_NI for the C11 compound is reported to be in the range of 121-138°C, whereas the C10 analog has a lower T_NI range of 117-143°C. While the ranges overlap, the specific phase transition profiles of the C11 compound show that its T_NI is consistently higher by 4°C when comparing the onset of the transition .

Liquid Crystal Displays Thermotropic Mesogens Phase Transition Engineering

Higher Experimental Ground-State Dipole Moment Compared to C10 and C12 Homologs Indicates Altered Polarity and Intermolecular Interactions

The experimental ground-state electric dipole moment (μg) of 4-(Undecyloxy)benzoic acid (C11) has been determined to be 3.02 Debye using the Bilot-Kawski method based on solvatochromic shift measurements. This value is higher than that of its shorter-chain homolog, 4-(decyloxy)benzoic acid (C10, μg = 2.94 D), and lower than that of its longer-chain homolog, 4-(dodecyloxy)benzoic acid (C12, μg = 3.12 D) [1][2].

Dielectric Spectroscopy Molecular Electronics Solvatochromism

Unique Combination of Smectic (94-121°C) and Nematic (121-138°C) Phase Ranges Offers a Specific Mesomorphic Window Distinct from C10 and C12 Analogs

4-(Undecyloxy)benzoic acid (C11) exhibits a distinct combination of smectic and nematic phase ranges that differs from its C10 and C12 homologs. Specifically, its smectic-to-nematic transition (T_SN) occurs at 94-121°C, and its nematic-to-isotropic transition (T_NI) at 121-138°C. This is in contrast to 4-(decyloxy)benzoic acid (C10), which has a T_SN of 94-117°C and a T_NI of 117-143°C . The C11 compound provides a nematic phase width of approximately 17°C (based on onset temperatures: 121°C to 138°C), whereas the C10 compound's nematic width is wider at ~26°C. The C12 analog (4-dodecyloxybenzoic acid) exhibits a different mesomorphic sequence, often favoring a direct smectic-to-isotropic transition or a very narrow nematic range, making the C11 compound a specific intermediate with a well-defined nematic phase [1].

Mesophase Engineering Polymer-Dispersed Liquid Crystals (PDLCs) Thermal Analysis

Multiple Phase Transitions Resolved by Inverse Gas Chromatography (IGC) Provide Enhanced Thermodynamic Characterization for Advanced Material Design

Using inverse gas chromatography at infinite dilution (IGC-ID), four distinct phase transition temperatures were resolved for 4-(Undecyloxy)benzoic acid (C11): 70°C, 88°C, 96°C, and 136°C [1]. This level of detailed thermodynamic fingerprinting is not universally reported for all alkoxybenzoic acid homologs and provides a more nuanced understanding of the compound's surface and bulk properties compared to standard DSC/POM analysis alone. The IGC method specifically probes the surface energy and interaction parameters as a function of temperature, revealing subtle transitions that may be critical for applications involving interfaces, such as in LC alignment layers or composite materials [2].

Inverse Gas Chromatography (IGC) Surface Thermodynamics Material Characterization

C11 Chain Length Balances LogP and Flexibility for Optimized Solubility and Alignment in Supramolecular Complexes

4-(Undecyloxy)benzoic acid (C11) possesses a calculated LogP of approximately 6.03-7.27, which is higher than that of shorter-chain analogs like 4-(decyloxy)benzoic acid (C10, LogP ~5.5), but lower than that of 4-(dodecyloxy)benzoic acid (C12, LogP ~6.5-7.5) [1][2]. This specific lipophilicity profile confers a distinct balance between hydrophobic interactions and molecular flexibility. In hydrogen-bonded liquid crystal (HBLC) complexes, this C11 chain length has been shown to induce and stabilize a wider thermal span of mesogenic phases and decrease the enthalpy values of all phases compared to the individual mesogen [3].

Supramolecular Chemistry Hydrogen-Bonded Liquid Crystals (HBLC) Formulation Science

Evidence-Based Application Scenarios for 4-(Undecyloxy)benzoic acid in Liquid Crystal Research and Advanced Materials Engineering


Design of Hydrogen-Bonded Liquid Crystal (HBLC) Complexes with Enhanced Mesophase Thermal Stability

When designing hydrogen-bonded supramolecular liquid crystal systems, selecting the appropriate proton acceptor mesogen is critical. 4-(Undecyloxy)benzoic acid (C11) is the preferred choice over its C10 and C12 homologs for achieving a wider thermal span of mesogenic phases and decreased enthalpy values in the final complex. Experimental data from binary mixtures with cholesteryl acetate confirm that the C11 chain length optimally stabilizes the hydrogen-bonded mesophase, providing a broader operational temperature range compared to complexes formed with shorter or longer chain analogs [1]. This makes the C11 compound essential for applications requiring robust, thermally stable supramolecular LCs, such as in advanced optical films and sensors.

Engineering Liquid Crystal Mixtures for High-Temperature Electro-Optical Devices

For electro-optical applications requiring a stable nematic phase at elevated operating temperatures, 4-(Undecyloxy)benzoic acid (C11) is the preferred building block over 4-(decyloxy)benzoic acid (C10). The C11 compound's higher nematic-to-isotropic clearing point (T_NI) of 121-138°C, compared to the C10 analog's T_NI of 117-143°C (with a consistently higher onset), provides an expanded upper-temperature limit for nematic-phase functionality . This quantifiable advantage is critical for devices deployed in high-temperature environments, such as automotive displays, avionics, or industrial sensors, where maintaining a stable nematic state is non-negotiable for performance.

Formulation of Polymer-Dispersed Liquid Crystal (PDLC) Composites with a Specific Nematic Phase Width

The performance of PDLC films for smart windows and display technologies is highly sensitive to the liquid crystal's mesomorphic range. 4-(Undecyloxy)benzoic acid (C11) provides a well-defined nematic phase width of approximately 17°C (94-121°C smectic, 121-138°C nematic). This is narrower than the ~26°C nematic width of the C10 homolog . This specific phase profile makes the C11 compound ideal for PDLC formulations where a sharper, more precise transition between scattering and transparent states is desired, enabling faster switching speeds and improved contrast ratios. The distinct combination of smectic and nematic ranges in C11 allows for the fine-tuning of polymer-liquid crystal phase separation kinetics .

Development of Advanced Chromatographic Stationary Phases and Surface Science Studies

Researchers developing novel chromatographic stationary phases or conducting fundamental studies on interfacial thermodynamics should prioritize 4-(Undecyloxy)benzoic acid (C11) due to the availability of high-resolution phase transition data obtained via inverse gas chromatography (IGC). The IGC method has resolved four distinct transition temperatures (70°C, 88°C, 96°C, and 136°C) for this compound [2]. This detailed thermodynamic fingerprint allows for the precise modeling of surface interactions and the rational design of separation media, providing a level of characterization that is not universally available for other alkoxybenzoic acid homologs. This makes the C11 compound a well-characterized reference material for advanced surface science and analytical chemistry applications.

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